1,3-Bis(4-(tert-butyl)phenoxy)propane

Beschreibung

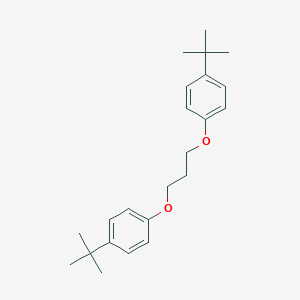

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-tert-butyl-4-[3-(4-tert-butylphenoxy)propoxy]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O2/c1-22(2,3)18-8-12-20(13-9-18)24-16-7-17-25-21-14-10-19(11-15-21)23(4,5)6/h8-15H,7,16-17H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKKFOUZFBQVZDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCCCOC2=CC=C(C=C2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00367140 | |

| Record name | 1,3-Bis(4-(tert-butyl)phenoxy)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00367140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102756-13-8 | |

| Record name | 1,3-Bis(4-(tert-butyl)phenoxy)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00367140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 1,3-Bis(4-(tert-butyl)phenoxy)propane Analogues

The construction of the core structure of 1,3-bis(phenoxy)propane analogues typically involves the strategic formation of ether bonds. The Williamson ether synthesis stands out as a fundamental and widely employed method for this purpose.

Ethereal Linkage Formation Strategies (e.g., Williamson Ether Synthesis Principles)

The Williamson ether synthesis is a robust and versatile method for preparing both symmetrical and asymmetrical ethers. tcichemicals.comwikipedia.org The reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide ion. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing this compound analogues, this involves the reaction of a substituted phenoxide with a dihaloalkane.

The general mechanism involves the deprotonation of a phenol (B47542) to form a more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming the ether linkage. wikipedia.orglibretexts.org The efficiency of the reaction is influenced by several factors, including the nature of the leaving group (halide), the steric hindrance around the reacting centers, and the reaction conditions. wikipedia.orgmasterorganicchemistry.com For optimal yields, primary alkyl halides are preferred as they are more susceptible to SN2 attack. masterorganicchemistry.comlearncbse.in

Role of Substituted Phenols and Dibromoalkane Precursors

Substituted phenols, such as 4-tert-butylphenol, and dihaloalkanes, like 1,3-dibromopropane (B121459), are the key building blocks for the synthesis of the target compounds. The substituents on the phenol ring can significantly influence the reactivity and properties of the final product. For instance, electron-withdrawing groups can increase the acidity of the phenolic proton, facilitating the formation of the phenoxide ion.

1,3-dibromopropane serves as the dielectrophilic component, providing the three-carbon bridge between the two phenoxy units. The choice of the dihaloalkane is crucial as it determines the length and flexibility of the spacer connecting the aromatic rings.

Synthesis of Key Intermediates and Precursors for Derivative Formation

The synthesis of derivatives of this compound often requires the preparation of specific intermediates, such as those containing amino, nitro, or carboxy functionalities.

Preparation of Aminophenoxy and Nitrophenoxy Propane (B168953) Derivatives

The synthesis of aminophenoxy propane derivatives is often achieved through the reduction of the corresponding nitrophenoxy compounds. The nitrophenoxy intermediates can be prepared via nucleophilic aromatic substitution reactions. For example, 2,2-bis[4-(3-nitrophenoxy)phenyl]propane can be synthesized by reacting 2,2-bis(4-hydroxyphenyl)propane with m-dinitrobenzene in the presence of potassium carbonate. prepchem.com Similarly, reacting 2,2-bis(4-hydroxyphenyl)propane with p-nitrobromobenzene can yield 2,2-bis[4-(4'-nitrophenoxy)phenyl]propane. google.com

The subsequent reduction of the nitro groups to amines can be carried out using various reducing agents. A common method involves chemical reduction, for instance, using stannous chloride dihydrate in the presence of hydrochloric acid, to avoid the reductive dehalogenation that can occur with catalytic hydrogenation. prepchem.com Catalytic reduction with hydrazine (B178648) and a palladium on carbon (Pd/C) catalyst is another effective method. google.comresearchgate.net

Table 1: Synthesis of Aminophenoxy and Nitrophenoxy Propane Derivatives

| Precursor 1 | Precursor 2 | Reagents | Product | Reference |

| 2,2-bis(4-hydroxyphenyl)propane | m-dinitrobenzene | K₂CO₃, DMF | 2,2-bis[4-(3-nitrophenoxy)phenyl]propane | prepchem.com |

| 2,2-bis(4-hydroxyphenyl)propane | p-nitrobromobenzene | Salt-forming agent, N,N-dimethylformamide, Toluene | 2,2-bis[4-(4'-nitrophenoxy)phenyl]propane | google.com |

| 2,2-bis[3,5-dichloro-4-(4-nitrophenoxy)phenyl]propane | - | SnCl₂·2H₂O, HCl | 2,2-bis[3,5-dichloro-4-(4-aminophenoxy)phenyl]propane | prepchem.com |

| Dinitro compound (from 1,1-bis(4-hydroxyphenyl)cyclohexane (B144779) and 2-chloro-5-nitrobenzotrifluoride) | - | Hydrazine, Pd/C | 1,1-bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]cyclohexane | researchgate.net |

Routes to Carboxyphenoxy Propane Derivatives

Carboxyphenoxy propane derivatives are valuable intermediates for the synthesis of polyesters and polyamides. A straightforward method for their preparation is the reaction of a hydroxybenzoic acid with a dihaloalkane in the presence of a base. For instance, 1,3-bis(4-carboxyphenoxy)propane (B1197222) can be synthesized by reacting 4-hydroxybenzoic acid with 1,3-dibromopropane using a sodium hydroxide (B78521) solution. researchgate.net These diacid monomers can then be used in polycondensation reactions to form polymers with specific properties. researchgate.net

Table 2: Synthesis of Carboxyphenoxy Propane Derivatives

| Precursor 1 | Precursor 2 | Reagents | Product | Reference |

| 4-hydroxy benzoic acid | 1,3-dibromo propane | NaOH solution | 1,3-bis(4-Carboxy phenoxy) propane | researchgate.net |

Generation of Substituted Phenols Relevant to the Core Structure

The availability of appropriately substituted phenols is crucial for synthesizing a diverse range of 1,3-bis(phenoxy)propane analogues. Various methods exist for the preparation of substituted phenols. organic-chemistry.org These include the hydrogenolysis of phenol alcohols over a copper chromite catalyst, which can produce methyl-substituted phenols without rearrangement. researchgate.net Another approach involves the condensation of a substituted phenol with an aldehyde to create bisphenols. google.com For instance, methylene-2,2'-bis(4-chloro-3-methyl-6-isopropyl)phenol can be prepared from 4-chloro-3-methyl-6-isopropyl phenol. google.com

The introduction of substituents can also be achieved through electrophilic aromatic substitution reactions on the phenol ring. The nature and position of these substituents can be controlled by the reaction conditions and the directing effects of the existing groups on the aromatic ring.

Optimization of Reaction Conditions and Yields in Complex Synthetic Sequences

The efficiency of the synthesis of this compound is highly dependent on the careful selection of reaction parameters to favor the desired bimolecular nucleophilic substitution (SN2) pathway and minimize side reactions, such as elimination.

Influence of Base and Solvent:

The initial and most critical step in the Williamson ether synthesis is the deprotonation of the phenol, 4-tert-butylphenol, to form the more nucleophilic phenoxide ion. The choice of base and solvent significantly impacts the reaction's success. Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are highly effective in generating the alkoxide. numberanalytics.com These solvents are preferred as they solvate the cation, leaving the alkoxide anion more available for nucleophilic attack. numberanalytics.commasterorganicchemistry.com For instance, reactions using NaH in DMF have been reported to achieve yields of around 85%, while using KOtBu in DMSO can lead to yields of approximately 90%. numberanalytics.com In contrast, using a weaker base like sodium hydroxide (NaOH) in a protic solvent such as water can result in significantly lower yields, around 40%, due to the potential for the solvent to protonate the alkoxide and reduce its nucleophilicity. numberanalytics.com However, for related syntheses like that of 1,3-bis(4-carboxy phenoxy) propane, NaOH has been successfully used, suggesting its feasibility under specific conditions, such as reflux.

Role of Temperature:

Temperature is another critical parameter. While higher temperatures can increase the reaction rate, they can also promote undesirable elimination side reactions, particularly with secondary or sterically hindered alkyl halides. numberanalytics.com For the synthesis of diaryl ethers, a moderate temperature is generally optimal to ensure a good reaction rate without significant byproduct formation.

Phase-Transfer Catalysis:

To overcome the challenges of reacting a water-soluble phenoxide with a water-insoluble alkyl halide, phase-transfer catalysis (PTC) is a highly effective technique. numberanalytics.comcrdeepjournal.org A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase where the alkyl halide is present. crdeepjournal.org This allows the reaction to proceed at the interface of the two phases or within the organic phase, often under milder conditions and with improved yields. The efficiency of the phase-transfer catalyst can be influenced by the nature of its lipophilic groups. theaic.org

Detailed Research Findings and Data:

The optimization of the synthesis of this compound can be illustrated by considering the impact of different reaction conditions on the yield of analogous Williamson ether syntheses. The following interactive table summarizes typical yields obtained under various conditions for the synthesis of ethers, which can be extrapolated to the synthesis of the target compound.

| Base | Solvent | Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Sodium Hydride (NaH) | Dimethylformamide (DMF) | None | Room Temperature to 50 | ~85 | numberanalytics.com |

| Potassium tert-Butoxide (KOtBu) | Dimethyl Sulfoxide (DMSO) | None | Room Temperature to 60 | ~90 | numberanalytics.com |

| Sodium Hydroxide (NaOH) | Water/Toluene | Tetrabutylammonium Bromide (TBAB) | 70-90 | Variable, can be optimized | theaic.org |

| Potassium Carbonate (K2CO3) | Acetonitrile | None | Reflux | Good | General knowledge |

| Sodium Hydroxide (NaOH) | Water | None | 100 | ~40 | numberanalytics.com |

Derivatization and Functionalization Strategies

Incorporation of Bulky Pendant Groups (e.g., tert-Butyl) into Macromolecular Architectures

The incorporation of bulky pendant groups, such as the tert-butyl groups inherent to 1,3-bis(4-(tert-butyl)phenoxy)propane, into polymer chains is a well-established strategy for modifying the physical properties of the resulting materials. These bulky substituents disrupt the close packing of polymer chains, leading to an increase in the fractional free volume. This has several beneficial consequences for the final polymer.

One of the most significant advantages is enhanced solubility. High-performance polymers, such as polyimides and polyamides, are often difficult to process due to their poor solubility in common organic solvents. The presence of tert-butyl groups hinders the intermolecular interactions that lead to aggregation and crystallization, thereby making the polymers more soluble and easier to process into films, coatings, and fibers.

Furthermore, the increased free volume can lead to a lower dielectric constant, a critical property for materials used in microelectronics as insulators. The bulky groups also contribute to higher gas permeability, making polymers derived from this compound potentially suitable for gas separation membrane applications. The flexible propane (B168953) linker in the backbone of the monomer unit further enhances solubility and processability without significantly compromising the thermal stability imparted by the aromatic rings. While specific studies on polymers derived directly from this compound are not abundant in publicly available literature, the principles of using bulky side groups are a cornerstone of modern polymer design.

Synthesis of Imide-Containing Monomers for Poly(amide-imide) Systems

Poly(amide-imide)s (PAIs) are a class of high-performance thermoplastics known for their excellent thermal stability, mechanical strength, and chemical resistance. A common route to synthesizing PAIs involves the polycondensation of a diamine with a tricarboxylic acid derivative, such as trimellitic anhydride. The diamine derivative of this compound is a promising monomer for creating novel PAIs with enhanced properties.

The synthesis of the diamine monomer from this compound typically involves a two-step process:

Nitration: The aromatic rings of the starting compound are nitrated to introduce nitro groups at the positions para to the ether linkages.

Reduction: The resulting dinitro compound is then reduced to the corresponding diamine.

This diamine, which retains the bulky tert-butyl groups and the flexible propane linker, can then be polymerized with a dianhydride, such as pyromellitic dianhydride, or a diacid chloride containing an imide group to yield a poly(amide-imide). While direct experimental data for PAIs from this specific diamine is limited, research on analogous structures without the tert-butyl groups demonstrates the viability of this approach. For instance, poly(amide-imide)s synthesized from 1,3-bis(4-aminophenoxy)propane exhibit good thermal stability and mechanical properties. The inclusion of the tert-butyl groups is expected to further improve the solubility and processability of the resulting PAIs.

Table 1: Illustrative Properties of Analogous Poly(amide-imide)s (Data based on polymers derived from similar, non-tert-butylated diamines)

| Property | Value |

| Glass Transition Temperature (Tg) | 200-250 °C |

| 10% Weight Loss Temperature (T10) | > 450 °C |

| Tensile Strength | 80-100 MPa |

| Solubility | Soluble in aprotic polar solvents (e.g., NMP, DMAc) |

Preparation of Carboxy-Functionalized Derivatives for Advanced Polycondensation Reactions

Another important functionalization strategy is the introduction of carboxylic acid groups to create dicarboxylic acid monomers. These monomers are precursors to other important classes of polymers, such as polyesters and polyamides, through polycondensation reactions with diols or diamines, respectively.

The synthesis of a dicarboxylic acid derivative from this compound can be achieved through electrophilic substitution reactions, such as Friedel-Crafts acylation, followed by oxidation of the introduced acyl groups to carboxylic acids.

A study on the non-tert-butylated analogue, 1,3-bis(4-carboxy phenoxy)propane, has shown that it can be successfully polymerized with various aromatic diamines to produce a series of novel polyamides. researchgate.net These polyamides exhibited good thermal stability and, in some cases, good solubility in organic solvents. researchgate.net The resulting polymers from the tert-butylated dicarboxylic acid are anticipated to display even greater solubility due to the presence of the bulky side groups.

Table 2: Properties of Polyamides from 1,3-bis(4-carboxy phenoxy)propane (Data extracted from research on the non-tert-butylated analogue) researchgate.net

| Diamine Co-monomer | Inherent Viscosity (dL/g) | Glass Transition Temp. (Tg) (°C) | 10% Weight Loss Temp. (°C) |

| Hydantoin (B18101) | 0.30 - 0.47 | 130 - 155 | 325 - 415 |

| Various Aromatic Diamines | Data varies with specific diamine | Data varies with specific diamine | Data varies with specific diamine |

Design and Synthesis of Chiral Derivatives for Enantioselective Applications

The development of chiral molecules is of great importance for applications in enantioselective catalysis, chiral chromatography, and as chiral building blocks in organic synthesis. While this compound is an achiral molecule, its scaffold can be modified to introduce chirality.

Several strategies can be envisioned for the synthesis of chiral derivatives:

Modification of the Propane Linker: Introduction of stereocenters into the C3-bridge. For instance, starting from a chiral 1,3-diol, a chiral analogue of the parent compound could be synthesized.

Derivatization of the Aromatic Rings: Attachment of chiral auxiliaries or functional groups to the phenyl rings.

Atropisomerism: Introduction of bulky substituents ortho to the ether linkages could potentially lead to restricted rotation and the formation of stable atropisomers, which are a form of axial chirality.

While there is no specific literature detailing the synthesis of chiral derivatives from this compound, the general principles of asymmetric synthesis can be applied. The resulting chiral ligands or stationary phases would benefit from the well-defined steric environment created by the tert-butyl groups, which could enhance enantioselectivity in various applications. The synthesis of such derivatives remains an open area for future research.

Polymer Chemistry and Macromolecular Architectures

Application as a Monomer in High-Performance Polymer Synthesis

While 1,3-Bis(4-(tert-butyl)phenoxy)propane itself is a stable ether, its functionalized derivatives, such as diamine or dicarboxylic acid analogues, serve as critical monomers in polymerization reactions. The core structure provided by the 1,3-bis(phenoxy)propane unit is instrumental in designing polymers with specific, desirable properties.

The backbone of this compound is a key structural element in creating advanced polyamides (PAs) and poly(amide-imide)s (PAIs). Functionalized versions of this structure, such as 1,3-bis(4-carboxyphenoxy)propane (B1197222) or 1,3-bis(4-aminophenoxy)propane, are employed in direct polycondensation reactions. tandfonline.comresearchgate.net This method is a convenient and efficient route for producing high-molecular-weight polymers without requiring moisture-sensitive intermediates like acid chlorides. tandfonline.com

In a typical synthesis, a dicarboxylic acid monomer, such as 1,3-bis(4-carboxyphenoxy)propane, is reacted with various aromatic or heterocyclic diamines. researchgate.net Similarly, the diamine derivative, 1,3-bis(4-aminophenoxy)propane, can be reacted with diacid-imides to form novel PAIs. tandfonline.com The presence of the flexible trimethylene (—(CH₂)₃—) and ether (—O—) linkages from the monomer is crucial for improving the processability of the resulting polymers, a significant challenge with rigid aromatic polymers. tandfonline.comnih.gov These flexible segments disrupt the chain rigidity, which can lead to enhanced solubility and better film-forming capabilities. The incorporation of bulky tert-butyl groups onto this backbone further aids in separating the polymer chains, preventing dense packing and improving solubility. csic.esntu.edu.tw

Research on polyamides derived from 1,3-bis(4-carboxyphenoxy)propane and various hydantoin (B18101) derivatives has shown that these polymers can be produced in high yields with inherent viscosities suitable for practical applications. researchgate.net The resulting polymers exhibit good thermal stability, with glass transition temperatures (Tg) recorded between 130 and 155 °C and 5% weight loss temperatures ranging from 325 to 415 °C. researchgate.net

Table 1: Thermal Properties of Polyamides Based on 1,3-bis(4-carboxyphenoxy)propane

| Polymer ID | Diamine Component | Inherent Viscosity (dL/g) | Glass Transition Temp. (Tg, °C) | 5% Weight Loss Temp. (Td5, °C) |

|---|---|---|---|---|

| PA-a | Hydantoin | 0.41 | 155 | 325 |

| PA-b | 5,5-Dimethyl Hydantoin | 0.47 | 150 | 415 |

| PA-c | 5-Ethyl-5-Methyl Hydantoin | 0.38 | 145 | 390 |

| PA-d | 5,5-Diethyl Hydantoin | 0.30 | 140 | 375 |

| PA-e | 5-Spiro Cyclopentyl Hydantoin | 0.35 | 135 | 350 |

| PA-f | 5-Spiro Cyclohexyl Hydantoin | 0.32 | 130 | 330 |

Data adapted from research on polyamides synthesized via direct polycondensation. researchgate.net

Phenoxy resins are known to be effective modifiers for standard epoxy resins, such as those based on diglycidyl ether of bisphenol A (DGEBA). lnxinyu.comgoogle.com They are used to improve properties like strength, hardness, and heat resistance. lnxinyu.com When used as a modifier, a compound like this compound can act as a chain extender or be incorporated into the polymer network.

Although not a conventional curing agent, its structure can contribute to the final properties of the cured epoxy system. The flexible propane (B168953) linkage can impart greater flexibility and toughness to the otherwise brittle epoxy network, reducing internal stresses. The bulky tert-butyl groups can increase the free volume within the polymer matrix, potentially lowering the dielectric constant and moisture absorption. Furthermore, the aromatic ether structure is associated with good chemical resistance and thermal stability. lnxinyu.com The modification of epoxy resins with such structures can be achieved by reacting the modifier with the epoxy resin and a suitable hardener, leading to a cross-linked network with enhanced performance characteristics. mdpi.com

Functional Monomer Contributions to Enhanced Polymer Performance and Processing

The specific molecular architecture of this compound provides a combination of features that directly translates to improved polymer performance and processability. The introduction of flexible linkages like ether (—O—) and propane (—(CH₂)₃—) into a rigid polymer backbone increases the rotational freedom of the polymer segments. nih.gov This enhanced segmental mobility often leads to a lower glass transition temperature and improved solubility without significantly sacrificing thermal stability. nih.gov

The large, bulky tert-butyl pendant groups play a critical role in disrupting the close packing of polymer chains. wikipedia.org This steric hindrance prevents the strong intermolecular interactions that typically cause high-performance aromatic polymers to be insoluble and infusible, thereby enhancing their processability. csic.es The combination of a flexible backbone and bulky side groups provides a powerful strategy for creating polymers that balance high thermal stability with excellent solubility in common organic solvents, a key requirement for solution-based processing techniques like film casting and fiber spinning. ntu.edu.twnih.gov

Influence of Structural Modifications on Polymer Processability and Solubility

The deliberate engineering of monomer structures is a fundamental approach to controlling the final properties of a polymer. The features of this compound are prime examples of such structural modifications aimed at improving processability.

A major challenge with aromatic polymers like aramids and polyimides is their poor solubility, which limits their applications. tandfonline.com Introducing flexible linkages is a proven strategy to overcome this limitation. Ether and trimethylene groups increase the entropy of the polymer chain in solution and create kinks in the backbone, which hinders crystallization and improves interaction with solvent molecules. nih.govnih.gov

The presence of bulky pendant groups, such as the tert-butyl groups in this compound, further enhances solubility. csic.eswikipedia.org These groups effectively act as "spacers" between polymer chains, reducing the cohesive energy density and allowing solvent molecules to penetrate the polymer structure more easily. Research has consistently shown that polymers incorporating these features exhibit significantly improved solubility in a range of organic solvents, including polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) and even less polar solvents like chloroform (B151607) under certain conditions. nih.gov

Table 2: Solubility of Polymers with Flexible and Bulky Groups

| Polymer Type | Structural Features | NMP | DMAc | THF | Chloroform |

|---|---|---|---|---|---|

| Aromatic Polyamide | Rigid Backbone | - | - | - | - |

| PAI with Ether/Propane Linkages | Flexible Backbone tandfonline.com | ++ | ++ | +/- | - |

| Polyimide with tert-Butyl Groups | Bulky Side Groups csic.es | ++ | ++ | + | + |

| Polyimide with Ether & Isopropylidene | Flexible & Bulky Groups nih.gov | ++ | ++ | ++ | +/- |

Key: ++ (Soluble at room temp.), + (Soluble on heating), +/- (Partially soluble/swelling), - (Insoluble). This table provides a qualitative summary based on findings from multiple sources. tandfonline.comnih.govcsic.es

For thermoplastic polymers, processability is closely linked to their behavior in the molten state. The incorporation of monomers with flexible linkages, such as the propane diether unit in this compound, can have a significant impact on melt viscosity. The increased segmental mobility of the polymer chains allows them to move past each other more easily when melted, which typically results in a lower melt viscosity at a given processing temperature. mdpi.com This can facilitate melt processing techniques like injection molding and extrusion.

Melt stability, or the ability of a polymer to resist degradation at high processing temperatures, is also critical. While flexible aliphatic linkages can sometimes compromise thermo-oxidative stability, the phenoxy groups in the monomer backbone are inherently stable. nih.gov Furthermore, poly(silyl ether)s, which also contain flexible linkages, demonstrate high thermal stability, with decomposition temperatures often exceeding 350 °C. mdpi.com This suggests that polymers derived from this compound would likely exhibit a broad processing window, characterized by good thermal stability and favorable melt flow properties, making them suitable for high-temperature applications. nih.gov

Design of Conducting Polymer Systems Utilizing Derivatives of this compound

A hypothetical design for a conducting polymer system could involve the synthesis of a monomer where the this compound moiety is attached as a side chain to a polymerizable, conjugated core. For instance, this could be a thiophene, pyrrole, or fluorene (B118485) unit. The polymerization of such a monomer would lead to a conducting polymer with a π-conjugated backbone responsible for charge transport and pendant side chains containing the this compound group.

The presence of these bulky and flexible side chains would be expected to influence the polymer's properties in several ways:

Increased Solubility: The aliphatic and aromatic components of the side chain would enhance the interaction of the polymer with solvent molecules, preventing the aggregation and precipitation that is common for rigid-rod conjugated polymers.

Modified Morphology: The steric hindrance from the tert-butyl groups would likely lead to a more amorphous or less crystalline polymer film. This can be advantageous in applications where high optical transparency is desired in the doped, conducting state.

Controlled Interchain Interactions: The spacing between the conductive backbones would be increased, which could decrease interchain charge hopping. However, this could also prevent excessive aggregation that can sometimes lead to quenching of photoluminescence in light-emitting applications.

To illustrate the potential impact of incorporating a derivative of this compound into a well-known conducting polymer like poly(3,4-ethylenedioxythiophene) (PEDOT), a hypothetical data table is presented below. This table compares the projected properties of a standard PEDOT polymer with a conceptual derivative, "PEDOT-BTP," where "BTP" represents a side chain derived from this compound.

Table 1: Hypothetical Properties of PEDOT vs. PEDOT-BTP

| Property | Standard PEDOT | PEDOT-BTP (Hypothetical) |

| Solubility (in o-dichlorobenzene) | Low | High |

| Electrical Conductivity (S/cm) | 1 - 1000 | 0.1 - 100 |

| Optical Transparency (in doped state) | Moderate | High |

| Film Morphology | Semi-crystalline | Amorphous |

| Processability | Difficult | Good |

The research into such hypothetical polymers would involve the multi-step synthesis of the functionalized monomer, followed by its polymerization. The resulting polymer would then be subjected to detailed characterization to understand its chemical structure, molecular weight, thermal stability, optical properties (UV-Vis absorption and photoluminescence), and electrochemical behavior (cyclic voltammetry). Finally, the electrical conductivity of the doped polymer films would be measured and correlated with their morphology as determined by techniques such as atomic force microscopy (AFM) and X-ray diffraction (XRD).

Another potential design strategy could involve the incorporation of the 1,3-diphenoxypropane (B1604951) unit directly into the main chain of a polymer, flanked by conjugated segments. This would create a "segmented" copolymer with alternating rigid and flexible units. The flexible diether linkages could improve the mechanical properties of the resulting polymer, making it more suitable for applications requiring flexibility and stretchability.

Catalysis and Ligand Design

Development of Ligands Incorporating the 1,3-Propane-diyl-bis(tert-butylphenyl) Motif

The 1,3-propane-diyl-bis(tert-butylphenyl) unit serves as a versatile scaffold for designing sophisticated ligands. The propane (B168953) bridge provides a defined yet flexible linkage between the two phenoxy rings, controlling the chelation angle and the spatial arrangement of the coordinating atoms. The bulky tert-butyl groups, positioned para to the phenoxy ether linkage, enhance the steric hindrance and solubility of the resulting metal complexes, particularly in non-polar solvents. wikipedia.org

Chiral bis(oxazoline) ligands are a highly successful class in asymmetric catalysis, valued for their modular nature and effectiveness in a wide range of metal-catalyzed reactions. bldpharm.com The synthesis of C2-symmetric bis(oxazoline) ligands incorporating the 1,3-propane-diyl-bis(tert-butylphenyl) motif generally follows established chemical routes. A primary method involves the condensation of a dicarboxylic acid derivative of the propane-bridged phenoxy backbone with two equivalents of a chiral 1,2-amino alcohol. nih.gov

The synthetic process would commence with the creation of a malonic acid-type derivative, 1,3-bis(4-tert-butylphenoxy)malonyl dichloride, from the parent propane-bridged compound. This acid chloride is then reacted with an optically active amino alcohol, such as (S)-valinol or (R)-phenylglycinol, to form a bis(hydroxy)amide intermediate. Subsequent cyclization of this intermediate, often facilitated by treatment with a reagent like thionyl chloride (SOCl₂), yields the desired bis(oxazoline) ligand. nih.gov An alternative pathway involves the condensation of a corresponding dinitrile with a chiral amino alcohol in the presence of a metal salt catalyst. nih.gov

The characterization of these newly synthesized chiral ligands is performed using a suite of analytical techniques. 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC) is used to elucidate the molecular structure, while Mass Spectrometry (MS) confirms the molecular weight. mdpi.com For crystalline products, single-crystal X-ray diffraction provides definitive information on the solid-state structure and stereochemistry. mdpi.com

Application in Olefin Polymerization Catalysis: Bis-biphenyl-phenoxy Catalyst Systems

In the realm of olefin polymerization, non-metallocene catalysts based on bis-phenoxy ligands have garnered significant attention. mdpi.com Bis-biphenyl-phenoxy catalyst systems, which are structurally related to ligands derived from 1,3-bis(phenoxy)propane, demonstrate exceptional performance. digitellinc.comgoogle.comgoogle.com These Group 4 (e.g., Ti, Zr, Hf) metal complexes, when activated by co-catalysts like methylaluminoxane (B55162) (MAO) or MgCl₂-based compounds, function as highly active single-site catalysts for ethylene (B1197577) and α-olefin polymerization. mdpi.comresearchgate.net

These catalyst systems are noted for their ability to produce polyolefins with high molecular weights and to effectively incorporate α-olefin comonomers. digitellinc.com The ligand architecture, including the nature of the bridge and the substituents on the phenyl rings, is crucial for tailoring the catalyst's performance and the resulting polymer's microstructure. researchgate.netsemanticscholar.org For instance, bis(phenoxy-imine) titanium complexes have been shown to polymerize higher α-olefins with high efficiency, yielding polymers with very high molecular weights (Mw > 800,000). researchgate.net The development of alternative, non-cryogenic synthetic routes for heteroatom-bridged bis(biphenylphenoxy) ligands has also helped to reduce production costs and enable the creation of more complex bridge structures. digitellinc.com

Table 1: Performance of Phenoxy-Based Catalyst Systems in Ethylene Polymerization

| Catalyst Precursor Type | Co-catalyst | Activity (g-Polymer/mol-Cat·h) | Polymer Mw ( g/mol ) | PDI (Mw/Mn) | Source(s) |

| Phenoxy-Imine Zirconium (FI Catalyst) | MAO | 51.9 x 10⁶ | - | - | mdpi.com |

| Bis(phenoxyimine)Ti Complex | i-Bu₃Al/Ph₃CB(C₆F₅)₄ | High | 846,000 - 1,450,000 | Narrow | researchgate.net |

| Biphenyloxide Titanium | MAO | High | - | - | mdpi.com |

Note: This table presents representative data for phenoxy-based catalyst systems to illustrate their general performance characteristics. Specific values can vary significantly based on reaction conditions.

Role of Related Propane-Bridged Aromatic Structures in Homogeneous and Heterogeneous Catalysis

The propane bridge is a key design element in both homogeneous and heterogeneous catalysis, linking aromatic moieties to create ligands or influence reaction environments.

In homogeneous catalysis , the propane bridge in bis(phenoxy) or related ligands enforces a specific "bite angle" upon chelation to a metal center. This geometric constraint directly influences the electronic properties and coordination sphere of the metal, which in turn dictates the catalyst's activity and selectivity. mdpi.com By providing a flexible three-atom tether, the propane bridge allows the two aromatic ends of the ligand to coordinate effectively, creating a stable complex essential for catalytic turnover in processes like polymerization, hydroamination, and oxidation reactions. umn.eduresearchgate.net

Advanced Spectroscopic and Structural Characterization Techniques

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to different types of chemical bonds.

The FT-IR spectrum of 1,3-Bis(4-(tert-butyl)phenoxy)propane is expected to show characteristic absorption bands corresponding to its structural features:

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of bands above 3000 cm⁻¹, while aliphatic C-H stretching from the propane (B168953) and tert-butyl groups are observed just below 3000 cm⁻¹.

C=C Aromatic Stretching: The presence of the benzene rings is confirmed by sharp absorptions in the 1600-1450 cm⁻¹ region.

C-O Ether Stretching: A strong, characteristic band corresponding to the aryl-alkyl ether (C-O-C) stretching is expected in the 1300-1200 cm⁻¹ region.

C-H Bending: Vibrations associated with the bending of C-H bonds in the alkyl groups appear in the 1470-1365 cm⁻¹ range.

| Functional Group / Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 2960 - 2850 | Strong |

| Aromatic C=C Stretch | 1610 - 1580 & 1510 - 1480 | Medium-Strong |

| Aliphatic C-H Bend | 1470 - 1365 | Variable |

| Aryl-Alkyl Ether C-O Stretch | ~1245 | Strong |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound (C₂₃H₃₂O₂), high-resolution mass spectrometry (HRMS) would confirm its elemental composition by providing a highly accurate mass measurement. nih.govepa.gov The expected monoisotopic mass is approximately 340.24023 Da. nih.gov

In a typical electron ionization (EI) mass spectrum, the following features would be expected:

Molecular Ion Peak ([M]⁺): A peak at m/z = 340, corresponding to the intact molecule with one electron removed. nih.gov

Key Fragmentation Peaks: The fragmentation pattern is dictated by the stability of the resulting ions. Common fragmentation pathways include:

Loss of a methyl group (-CH₃) from a tert-butyl group to form a stable tertiary carbocation, resulting in a peak at m/z = 325.

Loss of a tert-butyl group (-C₄H₉) to yield a peak at m/z = 283. researchgate.net

Cleavage of the ether bond, which can lead to fragments such as the 4-tert-butylphenoxide ion (m/z = 149) or related cations. miamioh.edu

The base peak in the spectrum is often the most stable fragment, which for similar structures is frequently the tert-butyl cation at m/z = 57. docbrown.info

| m/z Value | Possible Fragment Identity |

|---|---|

| 340 | [C₂₃H₃₂O₂]⁺ (Molecular Ion) |

| 325 | [M - CH₃]⁺ |

| 283 | [M - C₄H₉]⁺ |

| 149 | [HOC₆H₄C(CH₃)₃]⁺ or related fragments |

| 57 | [C(CH₃)₃]⁺ (tert-butyl cation) |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and oxygen (O) in a pure organic compound. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula to verify the compound's elemental composition and purity. An acceptable margin of error is typically within ±0.4%. researchgate.net

For this compound, with the molecular formula C₂₃H₃₂O₂, the theoretical elemental composition is calculated as follows:

| Element | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 23 | 276.253 | 81.13% |

| Hydrogen (H) | 1.008 | 32 | 32.256 | 9.47% |

| Oxygen (O) | 15.999 | 2 | 31.998 | 9.40% |

| Total | - | - | 340.507 | 100.00% |

X-ray Crystallography for Precise Molecular Structure and Conformational Analysis

Information on the crystal structure of this compound, as determined by X-ray crystallography, is not available in the public domain. To date, no published research articles or database entries provide the necessary crystallographic data, such as unit cell dimensions, space group, atomic coordinates, bond lengths, and bond angles for this specific compound.

Consequently, a detailed discussion of its molecular geometry, conformational preferences, and intermolecular interactions in the crystalline state cannot be presented. The creation of interactive data tables detailing these structural parameters is also not possible without the foundational experimental results from a single-crystal X-ray diffraction study.

Theoretical and Computational Studies on Structure Performance Relationships

Molecular Modeling and Simulation of Polymer Properties and Behavior

Molecular modeling, particularly molecular dynamics (MD) simulations, serves as a "computational microscope" to investigate the behavior of polymeric systems at an atomic level. youtube.com For polymers incorporating 1,3-Bis(4-(tert-butyl)phenoxy)propane as a monomer unit, MD simulations can predict a range of macroscopic properties by simulating the collective motion and interaction of polymer chains over time. youtube.com

The process begins with the construction of a realistic polymer model. An amorphous cell containing multiple polymer chains is typically built, ensuring a random initial configuration. The system is then subjected to energy minimization to relieve any unfavorable atomic clashes, followed by an equilibration phase where the simulation is run until properties like density and temperature stabilize. Production runs are then performed to collect trajectory data for analysis. youtube.com

From these simulations, critical thermophysical and mechanical properties of the hypothetical polyether can be determined. These include:

Glass Transition Temperature (Tg): By simulating the polymer at various temperatures, the change in specific volume or other properties can be plotted to identify the Tg, a key parameter indicating the transition from a rigid, glassy state to a more flexible, rubbery state.

Mechanical Properties: Simulated tensile or shear tests can be performed on the polymer model to predict its Young's modulus, yield strength, and elasticity, providing insight into its stiffness and durability. youtube.com

Chain Dynamics: The simulations can track the movement of polymer chains, revealing information about their flexibility and diffusion, which are crucial for understanding material processing and long-term stability. researchgate.net

The bulky tert-butyl groups are expected to significantly influence the polymer's properties by increasing the free volume and hindering chain packing, which would likely result in a lower Tg compared to a non-substituted equivalent.

Table 1: Properties Obtainable from Molecular Dynamics (MD) Simulations of a Polymer Based on this compound This table is illustrative and shows the types of data that can be generated through computational modeling.

| Property Category | Specific Property | Simulation Method | Relevance |

| Thermodynamic | Glass Transition Temp. (Tg) | NVT/NPT Ensemble MD | Defines the operational temperature range of the material. |

| Density | NPT Ensemble MD | Basic material property, important for quality control. | |

| Coefficient of Thermal Expansion | NPT Ensemble MD | Predicts material response to temperature changes. | |

| Mechanical | Young's Modulus | Uniaxial Deformation Simulation | Measures stiffness and resistance to elastic deformation. |

| Bulk Modulus | Isotropic Compression Simulation | Measures resistance to compression. | |

| Shear Modulus | Shear Deformation Simulation | Measures resistance to shearing forces. | |

| Structural | Radius of Gyration | Trajectory Analysis | Describes the size and compactness of polymer coils. |

| Free Volume Analysis | Voronoi Tessellation | Relates to chain mobility, diffusion, and Tg. |

Conformational Analysis of the Propane (B168953) Bridge and Phenoxy Moieties

The flexibility of the this compound molecule is primarily dictated by the rotational freedom around the single bonds of the central propane bridge and the ether linkages. Conformational analysis, using computational methods like molecular mechanics or quantum chemistry, can determine the most stable three-dimensional arrangements (conformers) of the molecule.

The key dihedral angles that define the conformation are along the O-C1-C2-C3-O backbone of the propane linker. Rotation around the C1-C2 and C2-C3 bonds leads to different spatial arrangements of the two phenoxy groups relative to each other. The primary conformers are typically designated as anti (dihedral angle ~180°) and gauche (dihedral angle ~±60°). Due to steric hindrance, the anti conformations are generally lower in energy and thus more stable than the gauche conformations.

Table 2: Illustrative Conformational Energy Profile for the Propane Bridge This table presents hypothetical relative energies for the central C1-C2-C3-O dihedral rotation, demonstrating the expected preference for anti-conformations.

| Conformation | Dihedral Angle (O-C1-C2-C3) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| Anti | ~180° | 0.0 | ~70% |

| Gauche (+) | ~+60° | 0.8 | ~15% |

| Gauche (-) | ~-60° | 0.8 | ~15% |

| Eclipsed | ~120° | 4.5 | <1% |

| Eclipsed | ~0° | 5.0 | <1% |

Computational Insights into Intermolecular Interactions and Crystallinity in Polymeric Systems

The macroscopic properties of a polymer are governed by the collective effect of intermolecular interactions between its chains. nih.gov For a polymer made from this compound, the primary intermolecular forces are:

Van der Waals Forces: These are the dominant interactions, arising from temporary fluctuations in electron density. The large surface area of the phenyl rings and the bulky, nonpolar tert-butyl groups contribute significantly to these forces.

Dipole-Dipole Interactions: The ether C-O-C linkages possess a permanent dipole moment, leading to electrostatic interactions between chains, although these are weaker than the van der Waals forces.

The ability of a polymer to crystallize depends on the regularity of its chain structure and the ability of chains to pack efficiently. youtube.com The presence of the flexible propane bridge introduces a degree of disorder. More importantly, the bulky tert-butyl groups act as significant steric hindrances, preventing the polymer chains from aligning in a regular, ordered lattice. tandfonline.com

Therefore, computational models predict that polymers derived from this monomer would have a very low tendency to crystallize and would likely be predominantly amorphous. acs.orgnih.gov This amorphous nature would lead to properties such as optical transparency and the absence of a sharp melting point, instead exhibiting a gradual softening above the glass transition temperature. gatech.edu

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules, providing deep insights into their stability, reactivity, and properties. whiterose.ac.uk For this compound, DFT calculations can be employed to predict a variety of molecular characteristics.

Optimized Geometry: DFT can calculate the lowest-energy three-dimensional structure of the molecule, predicting bond lengths, bond angles, and dihedral angles with high accuracy.

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and electronic excitability. A large gap suggests high stability.

Electrostatic Potential (ESP) Map: DFT can generate an ESP map, which visualizes the charge distribution across the molecule. This map would show regions of negative potential around the oxygen atoms of the ether linkages, indicating their nucleophilic character and ability to participate in hydrogen bonding. nih.gov Regions of positive potential would be located elsewhere, indicating sites susceptible to nucleophilic attack.

Reactivity Indices: DFT can be used to calculate various reactivity descriptors that predict how the molecule will behave in chemical reactions. For example, the calculations can shed light on the mechanism of C-O ether bond cleavage under certain conditions. frontiersin.orgmdpi.com

Table 3: Hypothetical DFT-Calculated Properties for this compound These values are illustrative and represent typical results that would be obtained from a DFT calculation (e.g., at the B3LYP/6-31G level of theory).*

| Property | Predicted Value | Significance |

| Energy | ||

| HOMO Energy | -6.2 eV | Relates to the ability to donate an electron. |

| LUMO Energy | -0.5 eV | Relates to the ability to accept an electron. |

| HOMO-LUMO Gap | 5.7 eV | Indicates high kinetic stability. |

| Selected Geometry | ||

| C-O (ether) Bond Length | 1.37 Å | Typical for an aryl ether bond. |

| C-C (propane) Bond Length | 1.53 Å | Typical for a C-C single bond. |

| C-O-C Bond Angle | 118° | Reflects the geometry at the ether oxygen. |

| Charge Distribution | ||

| Mulliken Charge on Oxygen | -0.55 e | Confirms the electronegativity and nucleophilic nature of the ether oxygen. |

| Mulliken Charge on Phenolic C (para) | +0.15 e | Indicates slight electrophilic character. |

Compound Index

Applications in Advanced Materials and Functional Systems

High-Performance Polymer Composites and Advanced Plastics Manufacturing

In the realm of high-performance polymer composites and advanced plastics, 1,3-Bis(4-(tert-butyl)phenoxy)propane serves a dual role as a stabilizer and a plasticizer. researchgate.net Its incorporation into polymer matrices, such as polyvinyl chloride (PVC) and other plastics, contributes significantly to their thermal stability and resistance to oxidative degradation. lookchem.com This is crucial during high-temperature processing stages and for the long-term durability of the final product.

The bulky tert-butyl groups on the phenoxy rings are key to its function as a stabilizer. These groups provide steric hindrance, which helps to protect the polymer chains from the detrimental effects of heat and oxygen. By doing so, it helps to maintain the mechanical integrity and appearance of the plastic material over time.

As a plasticizer, this compound can increase the flexibility and workability of the polymer. This is particularly beneficial in the manufacturing of complex-shaped components and in applications where the final product needs to exhibit a degree of elasticity.

| Function in Polymer Manufacturing | Benefit |

| Thermal Stabilizer | Prevents degradation at high processing temperatures. |

| Antioxidant | Protects against oxidation, enhancing material longevity. |

| Plasticizer | Improves flexibility and processability of the polymer. |

Specialized Resins, Including Epoxy Resin Systems

While specific research data on the use of this compound in epoxy resin systems is not extensively detailed in publicly available literature, its established properties as a stabilizer and antioxidant suggest its potential utility in such formulations. Epoxy resins are a critical class of thermosetting polymers used in a wide array of high-performance applications, including adhesives, coatings, and composites, where thermal and chemical stability are paramount.

The addition of stabilizers is a common practice in the formulation of epoxy resins to enhance their performance and durability, especially in demanding environments. google.com The thermal stability imparted by compounds like this compound can be advantageous in preventing the discoloration and degradation of the cured epoxy, particularly when exposed to elevated temperatures. google.com Its role as a component in the manufacturing of adhesives and sealants has been noted, which often involves resinous bases. researchgate.net

Role in the Formulation of Photosensitive Compositions for Microelectronic and Optoelectronic Devices

There is no publicly available information to suggest that this compound is used in the formulation of photosensitive compositions for microelectronic and optoelectronic devices.

Antioxidant Applications in Polymeric Materials for Degradation Prevention

The primary application of this compound in polymeric materials is as an antioxidant to prevent degradation. lookchem.com Polymers are susceptible to degradation from a variety of environmental factors, including heat, light, and oxygen. This degradation process often involves the formation of free radicals, which can lead to chain scission, cross-linking, and a general loss of the material's desirable physical and mechanical properties.

This compound functions as a primary antioxidant. The phenolic hydrogen atoms on the molecule can be donated to scavenge free radicals, thereby interrupting the auto-oxidation cycle. The resulting phenoxy radical is stabilized by the delocalizing effect of the aromatic ring and the steric hindrance provided by the adjacent tert-butyl groups. This stability prevents the radical from initiating new degradation chains.

The effectiveness of tert-butylated phenols as antioxidants is a well-established principle in polymer science. The bulky tert-butyl groups enhance the stability of the phenoxy radicals formed during the antioxidant action, making them highly efficient at preventing oxidative degradation. This leads to a longer service life for the polymeric materials in which they are incorporated.

Future Research Directions and Emerging Areas

Exploration of Novel Derivative Synthesis Pathways with Enhanced Functionality

A primary avenue for future research lies in the chemical modification of the 1,3-Bis(4-(tert-butyl)phenoxy)propane scaffold to introduce novel functionalities. The existing tert-butyl groups and aromatic rings are prime targets for electrophilic substitution and other derivatization reactions. Research could focus on synthesizing a diverse library of derivatives with tailored electronic and steric properties.

Key research objectives in this area include:

Functionalization of Aromatic Rings: Introducing functional groups such as carboxyl (-COOH), amino (-NH2), vinyl, or isopropenyl groups onto the phenyl rings would transform the inert molecule into a reactive monomer. For instance, creating a dicarboxylic acid derivative, analogous to 1,3-bis(4-carboxy phenoxy)propane, would enable its use in polycondensation reactions to form polyesters and polyamides. researchgate.net Similarly, the synthesis of vinyl or isopropenyl derivatives could produce monomers for photopolymerization. tandfonline.com

Modification of the Propane (B168953) Linker: Introducing substituents or heteroatoms into the three-carbon bridge could modulate the flexibility and conformational properties of the molecule.

Synthesis of Ligand Precursors: The development of pathways to introduce coordinating groups, such as imines or thiols, onto the phenoxy units is a critical step. This would convert the molecule into a bidentate ligand capable of chelating with various metal centers, opening doors for its use in catalysis. Research into phenoxy-imine and phenoxy-thiol derivatives of Group 4 metals has shown promise in this area. nih.govosti.gov

Future synthetic strategies could explore more efficient, one-step reactions to generate these derivatives, potentially utilizing novel catalytic systems to achieve high selectivity and yield. nsf.govnih.gov

Expansion of Catalytic Applications and Investigation of New Reaction Systems

The development of derivatives with coordinating functionalities is the gateway to exploring the catalytic potential of this compound. By incorporating this structure as a ligand in metal complexes, researchers can investigate new catalytic systems for a variety of chemical transformations.

Emerging areas of investigation include:

Olefin Polymerization: Drawing inspiration from the success of bis(phenoxy-imine) Ti(IV) complexes (FI catalysts) in olefin polymerization, derivatives of this compound could be synthesized to act as supporting ligands. nih.gov The flexible propane linker and bulky tert-butyl groups could influence the geometry of the catalytic active site, potentially leading to polymers with unique tacticities and molecular weights.

Oxidation Catalysis: The phenoxy moiety is a common feature in ligands for oxidation catalysts. Metal complexes incorporating the subject compound could be screened for activity in biomimetic oxidation reactions, such as the aerobic oxidation of diphenols and aminophenols, mimicking enzymes like catecholase. ijcce.ac.ir

Propane Dehydrogenation and Combustion: Given the propane linker within the molecule's structure, its derivatives could be explored as ligands in catalysts for reactions involving propane, such as oxidative dehydrogenation or selective combustion. rsc.orgmdpi.com Mechanistic studies would be crucial to understanding the role of the ligand in activating C-H bonds. rsc.org

The table below outlines potential catalytic systems and their target reactions, based on analogous structures found in the literature.

| Potential Catalyst Class | Metal Center | Target Reaction | Potential Advantages |

| Bis(phenoxy-imine) Complexes | Ti, Zr | Ethylene (B1197577)/Olefin Polymerization | Control over polymer microstructure; high activity. nih.gov |

| Phenoxy-Schiff Base Complexes | Cu, Co, Mn | Aerobic Oxidation of Phenols | Biomimetic activity; high reaction rates in polar solvents. ijcce.ac.ir |

| Cobalt Oxide Supported Systems | Co | Propane Combustion | Enhanced oxygen species activity; lower temperature for conversion. rsc.org |

Development of Next-Generation Polymeric Materials with Tuned Properties

The synthesis of functional derivatives, particularly difunctional monomers, will enable the incorporation of the this compound unit into polymer backbones. This could lead to a new class of high-performance polymers with properties tuned by the unique combination of rigid aromatic groups and a flexible aliphatic spacer.

Future research in this domain will likely focus on:

High-Performance Polyamides and Polyesters: Following methodologies used for 1,3-bis(4-carboxy phenoxy)propane, new aromatic polyamides and polyesters can be synthesized via polycondensation. researchgate.net The resulting polymers are expected to exhibit good thermal stability and solubility in organic solvents, making them suitable for processing into films and fibers.

Photopolymerized Networks: Derivatives containing reactive groups like vinyl or isopropenyl ethers can be used to form highly crosslinked polymers through photoinitiated cationic polymerization. tandfonline.com These materials could find applications in coatings, adhesives, and advanced composites.

Copolymers with Enhanced Properties: The incorporation of derivatives, such as diols analogous to 2,2-Bis[4-(2-hydroxyethoxy)phenyl]propane, into existing polymers like poly(butylene terephthalate) (PBT) via solid-state polymerization can modify their thermal and mechanical properties. researchgate.net This approach allows for the tuning of properties like glass transition temperature and crystallinity.

The properties of these novel polymers can be projected based on data from analogous systems.

| Polymer Type | Monomer Analog | Expected Properties |

| Polyamides | 1,3-bis(4-carboxy phenoxy) propane | High thermal stability (5% weight loss at 325-415 °C), moderate glass transition temperatures (130-155 °C), good solubility. researchgate.net |

| Copolyesters | 2,2-Bis[4-(2-hydroxyethoxy)phenyl]propane | Increased glass transition temperature compared to homopolymers, modified crystallization kinetics. researchgate.net |

Integration with Advanced Characterization Methodologies for Deeper Mechanistic Understanding

To fully realize the potential of new derivatives and materials based on this compound, a deep understanding of their structure-property relationships is essential. The integration of advanced and coupled characterization techniques will be crucial for elucidating reaction mechanisms, polymer morphology, and material performance.

Key future directions for characterization include:

Hyphenated Thermal Analysis: Techniques such as Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS) or Fourier-Transform Infrared Spectroscopy (TGA-FTIR) can provide real-time data on the volatile products evolved during the thermal decomposition of novel polymers. netzsch.commdpi.com This is critical for understanding their thermal stability and degradation pathways.

Advanced Calorimetry and Mechanical Analysis: Differential Scanning Calorimetry (DSC) and Dynamic Mechanical Analysis (DMA) will be essential for characterizing the thermal transitions (glass transition, melting) and viscoelastic properties of new polymers. kohan.com.tw These techniques provide insight into how the flexible propane linker and bulky side groups affect chain mobility and mechanical performance. researchgate.net

Spatially-Resolved Analysis: Micro-thermal analysis (Micro-TA) can offer spatially-resolved information on thermal properties across a material's surface. scispace.com This would be particularly valuable for studying polymer blends or composites, revealing details about phase domains and interfaces that are not accessible with bulk analysis methods. sci-hub.se

Spectroscopic and Crystallographic Studies: For catalytic applications, detailed characterization of metal complexes using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, UV-visible spectroscopy, and single-crystal X-ray diffraction will be necessary to understand the coordination environment and its influence on catalytic activity. researchgate.net

By combining these advanced methodologies, researchers can build comprehensive models that link the molecular design of this compound derivatives to the macroscopic properties of the resulting materials and the efficiency of catalytic systems.

Q & A

Basic: What are the common synthetic routes for 1,3-Bis(4-(tert-butyl)phenoxy)propane, and how can reaction conditions be optimized for yield?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or condensation reactions between 4-(tert-butyl)phenol and 1,3-dihalopropane derivatives. Key steps include:

- Step 1: Use a base (e.g., K₂CO₃) to deprotonate phenol, enhancing nucleophilicity.

- Step 2: Control stoichiometry (2:1 molar ratio of phenol to propane derivative) to minimize byproducts.

- Step 3: Optimize solvent polarity (e.g., DMF or acetone) to balance reaction rate and solubility .

Yield optimization can be achieved through reflux temperature tuning (80–120°C) and catalyst screening (e.g., phase-transfer catalysts). Monitor progress via TLC or HPLC to terminate reactions at maximal conversion .

Basic: What spectroscopic techniques are effective for confirming the structure of intermediates and the final product?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Identify tert-butyl protons (δ 1.2–1.4 ppm) and aromatic protons (δ 6.8–7.4 ppm). Integration ratios verify substitution patterns.

- ¹³C NMR: Confirm ether linkages (C-O resonances at δ 60–70 ppm) and tert-butyl carbons (δ 30–35 ppm).

- FT-IR: Detect C-O-C stretching (1050–1250 cm⁻¹) and aromatic C-H bending (700–900 cm⁻¹).

- Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to rule out impurities .

Advanced: How can factorial design be applied to optimize multiple variables in the synthesis process?

Methodological Answer:

Factorial Design systematically evaluates interactions between variables (e.g., temperature, solvent, catalyst concentration). Example workflow:

- Step 1: Select factors (e.g., 3 variables at 2 levels: high/low temperature, polar/non-polar solvent).

- Step 2: Use a 2³ factorial matrix to run 8 experiments.

- Step 3: Analyze yield data to identify significant interactions (e.g., temperature-solvent synergy).

- Step 4: Apply response surface methodology (RSM) to pinpoint optimal conditions. This approach reduces trial runs by 50% while maximizing yield .

Advanced: How can computational methods like COMSOL Multiphysics or quantum chemistry models be integrated with experimental data to predict reaction pathways?

Methodological Answer:

- Quantum Chemical Calculations:

- Use Gaussian or ORCA software to compute transition states and activation energies. Compare with experimental kinetics to validate mechanisms.

- COMSOL Integration:

- Case Study: Retrosynthesis analysis via EPA DSSTox tools can map feasible routes, reducing synthesis planning time by 30% .

Basic: What purification strategies are recommended for isolating this compound from reaction mixtures?

Methodological Answer:

- Liquid-Liquid Extraction: Separate polar byproducts using ethyl acetate/water phases.

- Column Chromatography: Use silica gel with hexane/ethyl acetate (4:1) to elute the product.

- Recrystallization: Dissolve crude product in hot ethanol, then cool to −20°C for crystallization. Purity >99% is achievable with two recrystallization cycles .

Advanced: How can researchers resolve contradictions between theoretical predictions (e.g., computational models) and experimental spectroscopic data?

Methodological Answer:

- Step 1: Re-examine computational parameters (e.g., solvent effects, basis sets) to ensure alignment with experimental conditions.

- Step 2: Perform dynamic NMR to detect conformational changes that may explain discrepancies.

- Step 3: Cross-validate with alternative techniques (e.g., X-ray crystallography) to confirm molecular geometry.

- Step 4: Use machine learning (ML) to refine computational models by training on high-quality experimental datasets .

Basic: What are the critical stability considerations for storing this compound, and how can degradation be monitored?

Methodological Answer:

- Storage: Keep in amber vials under inert gas (N₂/Ar) at −20°C to prevent oxidation.

- Degradation Monitoring:

Advanced: How can reaction engineering principles improve scalability for gram-to-kilogram synthesis?

Methodological Answer:

- Microreactor Systems: Enhance heat transfer and mixing efficiency for exothermic reactions.

- Continuous Flow Chemistry: Automate feed rates and residence times to maintain consistent product quality.

- Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.